Product packaging for Methyl 2-(morpholinosulfonyl)benzoate(Cat. No.:CAS No. 502182-56-1)

Methyl 2-(morpholinosulfonyl)benzoate

Cat. No.: B1607054
CAS No.: 502182-56-1
M. Wt: 285.32 g/mol
InChI Key: FJLVVZZMDOHEEM-UHFFFAOYSA-N
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Description

Contextualizing Benzoate (B1203000) Esters within Contemporary Medicinal Chemistry

Benzoate esters, such as the methyl benzoate core of the compound , are a class of organic compounds frequently encountered in medicinal chemistry. nih.govarctomsci.com They are recognized for their diverse applications, serving as intermediates in the synthesis of more complex molecules and, in some cases, as bioactive agents themselves. rsc.orgresearchgate.net The ester functional group can influence a molecule's pharmacokinetic properties, and the aromatic ring provides a scaffold that can be readily functionalized to optimize biological activity. nih.govresearchgate.net For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases and for their antimicrobial properties. rsc.org

Significance of Sulfonyl and Morpholine (B109124) Moieties as Pharmacophoric Units

The sulfonyl group is a critical pharmacophore in modern drug discovery, prized for its chemical stability and its ability to form strong hydrogen bonds with biological targets. researchgate.netnih.gov This functionality is a cornerstone of the sulfonamide class of drugs, which have a long history of therapeutic success. The introduction of a sulfonyl group can enhance a compound's metabolic stability and improve its binding affinity to enzymes and receptors. nih.gov

Similarly, the morpholine ring is considered a "privileged" structure in medicinal chemistry. nih.govnih.govnih.govnih.gov Its inclusion in a molecule can improve aqueous solubility, a desirable property for drug candidates. nih.gov The morpholine moiety is a versatile synthetic building block and is present in numerous approved drugs, where it often contributes to target binding and favorable pharmacokinetic profiles. nih.govnih.gov

Historical Perspectives and Emerging Research Directions for Methyl 2-(morpholinosulfonyl)benzoate

A thorough search of scientific databases reveals no specific historical or emerging research trends directly focused on this compound. Research into related structures, such as derivatives of 2-(morpholinosulfonyl)benzoic acid, exists but does not provide specific findings for the methyl ester form. The synthesis of related 2-sulfonamidebenzamides has been explored for their potential as allosteric modulators, but this work does not extend to the specific compound of interest. nih.gov

Defining the Research Scope and Objectives for this compound

Given the absence of published research, the scope of any future investigation into this compound would be foundational. Initial objectives would logically include the development and optimization of a synthetic route to the compound. Following successful synthesis and characterization, a primary research goal would be to conduct broad biological screening to identify any potential therapeutic areas of interest. The presence of the morpholinosulfonyl group suggests that initial studies could explore its potential as an enzyme inhibitor. However, without any existing data, such directions remain speculative.

Detailed Research Findings

No detailed research findings for this compound are available in the public domain.

Data Tables

Due to the lack of experimental research on this compound, no data tables of its biological or chemical properties can be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5S B1607054 Methyl 2-(morpholinosulfonyl)benzoate CAS No. 502182-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-morpholin-4-ylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)10-4-2-3-5-11(10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLVVZZMDOHEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321262
Record name METHYL 2-(MORPHOLINOSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502182-56-1
Record name METHYL 2-(MORPHOLINOSULFONYL)BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 Morpholinosulfonyl Benzoate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The structural elucidation of a novel compound like Methyl 2-(morpholinosulfonyl)benzoate would typically rely on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons of the benzoate (B1203000) ring, the morpholine (B109124) ring, and the methyl ester group. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.5-8.0 ppm) and their splitting patterns would reveal their substitution pattern on the benzene (B151609) ring. The protons of the morpholine ring would likely appear as two distinct multiplets in the upfield region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. A sharp singlet for the methyl ester protons would also be expected.

Hypothetical ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.5 - 8.0 m
Morpholine-H (adjacent to N) ~3.0 - 3.4 t
Morpholine-H (adjacent to O) ~3.6 - 3.8 t
Methyl Ester-H ~3.9 s

Note: This table is a hypothetical representation and not based on experimental data.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected at the most downfield position (around 165-170 ppm). The aromatic carbons would appear in the 120-140 ppm range, and the carbons of the morpholine ring and the methyl ester would be found in the upfield region.

Hypothetical ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=O (Ester) 165 - 170
Aromatic-C 120 - 140
Morpholine-C (adjacent to O) ~66
Morpholine-C (adjacent to N) ~45
Methyl Ester-C ~53

Note: This table is a hypothetical representation and not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aromatic and morpholine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the morpholine, sulfonyl, and benzoate fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the three-dimensional structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups. The most prominent would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1720-1740 cm⁻¹. The sulfonyl group (SO₂) would exhibit two characteristic stretching vibrations, an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. The C-O-C stretching of the morpholine ring and the ester, as well as C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, would also be present.

Hypothetical IR/Raman Data for this compound

Functional Group Characteristic Vibration Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1720 - 1740
SO₂ (Sulfonyl) Asymmetric Stretch 1330 - 1370
SO₂ (Sulfonyl) Symmetric Stretch 1140 - 1180
C-O-C (Ether/Ester) Stretch 1050 - 1250
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000

Note: This table is a hypothetical representation and not based on experimental data.

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of molecules. In the case of sulfonyl-containing compounds analogous to this compound, vibrational analysis, often complemented by computational methods, provides detailed insights into the rotational isomers (conformers) and their relative stabilities.

For instance, studies on methyl methanesulfonate (B1217627) (CH3SO2OCH3), a structurally related sulfonate, have utilized methods like density functional theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) to optimize the molecular structure. nih.govresearchgate.net These calculations have identified multiple populated conformations, with the 'anti' conformation, where the C-S-O-C dihedral angle is approximately 180°, being the most stable. nih.govresearchgate.net This preference for the anti conformer is attributed to hyperconjugative interactions involving lone pairs and sigma* orbitals. nih.govresearchgate.net The experimental IR and Raman spectra of such compounds can be assigned to specific vibrational modes, and this data, when used in conjunction with theoretical force constants, allows for the development of a scaled quantum mechanical force field. nih.gov This approach enables a precise fitting of the observed frequencies, providing a robust understanding of the molecule's vibrational behavior and conformational preferences. nih.gov

Similarly, detailed vibrational analyses have been performed on other related molecules, such as methyl benzoate. rsc.orgnih.govresearchgate.net These studies, often employing anharmonic frequency calculations on multidimensional potential energy surfaces, are crucial for accurately interpreting complex spectral features, including the coupling between different vibrational modes. nih.govresearchgate.net Such detailed understanding of the vibrational spectra of constituent parts of this compound, like the methyl benzoate group, is essential for interpreting the vibrational modes of the entire molecule and understanding how the different functional groups influence each other's conformation and vibrational characteristics.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For benzoate-containing compounds, HRMS is crucial for distinguishing between ions with the same nominal mass but different elemental formulas.

In the analysis of compounds similar to this compound, such as various methyl benzoate derivatives, HRMS coupled with techniques like gas chromatography-atmospheric pressure chemical ionization-quadrupole time-of-flight (GC-APCI-QTOF) mass spectrometry is employed. massbank.eumassbank.eu This allows for the precise determination of the exact mass of the molecular ion. For example, methyl benzoate has a calculated exact mass of 136.0524 Da. massbank.eumassbank.eu The high resolution of the instrument, often around 35,000, enables the confident identification of the protonated molecule [M+H]+ and its characteristic isotopes. massbank.eumassbank.eu The ability to obtain accurate mass measurements is a key feature of modern mass spectrometry techniques, including those involving ion trap and quadrupole time-of-flight (Q-TOF) instruments. wvu.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by isolating a precursor ion, subjecting it to fragmentation, and then analyzing the resulting product ions. This provides detailed information about the connectivity of atoms within the molecule.

The fragmentation patterns of benzoate esters under mass spectrometry are well-documented. For methyl benzoate, the molecular ion peak [M]+ is observed, and common fragmentation pathways involve the loss of the methoxy (B1213986) group (•OCH3) or the methoxycarbonyl group (•COOCH3). docbrown.infochegg.com For instance, a prominent fragment ion with an m/z of 105 is often observed, corresponding to the benzoyl cation [C6H5CO]+. chegg.com

In the context of more complex molecules like synthetic cathinones, which can share structural motifs with this compound, MS/MS studies have been instrumental in elucidating complex fragmentation pathways. wvu.edu These studies often combine multi-stage mass spectrometry (MSn) with isotopic labeling and high-resolution mass spectrometry to confirm the structures of intermediate product ions. wvu.edu For example, the formation of characteristic ions like the tropylium (B1234903) ion (m/z 91) has been mechanistically explained through detailed fragmentation studies. wvu.edu Similar systematic approaches are invaluable for predicting and interpreting the mass spectrum of this compound, allowing for the identification of fragments arising from the cleavage of the morpholine ring, the sulfonyl group, and the benzoate moiety. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is also crucial for the analysis of complex biological molecules and designer drugs, highlighting the versatility of this technique. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For compounds containing aromatic rings and carbonyl groups, such as methyl benzoate derivatives, characteristic absorption bands are observed in the UV region. Studies on various methyl benzoate derivatives have shown absorption bands that can be influenced by substituent groups and solvent polarity. mdpi.com For example, the interaction of methyl benzoate derivatives with proteins like bovine serum albumin can lead to changes in the UV-Vis absorption spectrum, indicating complex formation. mdpi.com Specifically, gradual increases in absorbance at certain wavelengths and the appearance of new absorption bands can be observed upon interaction. mdpi.com

In the study of β-enaminones, which also feature conjugated systems, UV-Vis spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), has been used to assign electronic transitions. mdpi.com These analyses help in understanding the electronic properties of the molecules. The synthesis of various benzoate derivatives, such as methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, also involves characterization by spectroscopic methods, where the electronic structure is key to their properties. nih.gov The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring, influenced by the electronic effects of the morpholinosulfonyl and methyl ester groups.

X-ray Crystallographic Analysis of this compound and its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for obtaining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of the atoms are determined.

This technique has been widely applied to determine the crystal structures of numerous benzoate derivatives and related compounds. For example, the crystal structure of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, an intermediate in benzothiazine synthesis, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed a dihedral angle of 39.09 (13)° between the planar methyl ester group and the aromatic ring. nih.gov Similarly, the structures of two polymorphs of methyl 4-hydroxy-benzoate have been elucidated, showing different unit-cell dimensions and intermolecular interactions. nih.gov

In the case of more complex systems, such as a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, single-crystal X-ray diffraction was used to assign the relative configuration and revealed disorder in the crystal structure. mdpi.com The crystal structures of β-enaminones have also been determined, providing insights into their molecular geometry and intermolecular interactions. mdpi.com For anhydrous metronidazole (B1676534) benzoate and its monohydrate, single-crystal X-ray analysis revealed different molecular conformations in the two crystal forms. nih.gov These examples underscore the power of single-crystal X-ray diffraction in providing unambiguous structural information, which would be essential for the definitive characterization of this compound.

Polymorphism and Solid-State Structural Variability

The investigation of polymorphism, which is the ability of a compound to exist in more than one crystal form, requires extensive screening and characterization. As no crystal structure data for the primary form of this compound has been reported, there is currently no basis for identifying or comparing potential polymorphs. The study of polymorphism is critical as different polymorphic forms can exhibit distinct physical properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) as input. The absence of a CIF file for this compound precludes the generation of Hirshfeld surfaces and the associated 2D fingerprint plots, which would otherwise provide quantitative insights into the nature and prevalence of different intermolecular contacts.

Further research, including the synthesis and single-crystal X-ray diffraction of this compound, is necessary to enable the detailed structural analysis requested.

Computational and Theoretical Studies on Methyl 2 Morpholinosulfonyl Benzoate

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.govmdpi.com It is widely employed to determine molecular geometries, energies, and other physicochemical properties with high accuracy.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. This is achieved through a process of geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. mdpi.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), researchers can calculate the equilibrium structure corresponding to a minimum on the potential energy surface. nih.govmdpi.com

The optimization process yields critical data, including:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles that define the conformation of the molecule, such as the orientation of the morpholine (B109124) ring relative to the benzoate (B1203000) group.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comnih.gov For instance, in related structures, the agreement between DFT-calculated and crystallographic bond lengths is often very high, with minimal deviation. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. nih.gov The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity for the molecule to donate electrons. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing a molecule's properties. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule can be easily excited. mdpi.comnih.govresearchgate.net Conversely, a large energy gap implies greater stability and lower chemical reactivity. mdpi.com These parameters are instrumental in predicting how a molecule will interact in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I) -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) -½ (ELUMO + EHOMO) Measures the ability of a molecule to attract electrons. mdpi.com
Chemical Hardness (η) ½ (ELUMO - EHOMO) Measures the resistance to change in electron distribution. mdpi.com
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates higher reactivity. mdpi.com

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Quantifies the electron-accepting capability of a species. mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

The standard color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. nih.gov

Green: Represents areas of neutral or zero potential. nih.gov

For Methyl 2-(morpholinosulfonyl)benzoate, the MEP map would likely show significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. nih.govresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring and the morpholine moiety.

To gain a more quantitative understanding of the electron distribution, atomic charge analysis is performed. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis calculate the partial charge on each atom in the molecule. nih.govresearchgate.net This information reveals the electronic character of different atoms and functional groups and helps in understanding intramolecular charge transfer (ICT) processes. nih.govnih.gov The results from charge analysis typically support the qualitative predictions derived from MEP maps. nih.gov

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By computing these parameters, researchers can corroborate experimental findings or predict the spectral characteristics of novel compounds.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include the characteristic stretching frequencies for the C=O of the ester, the S=O of the sulfonyl group, and various C-H and C-C bonds in the aromatic and morpholine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and are often in good agreement with experimental spectra, aiding in the structural elucidation of the molecule. nih.govnih.gov

UV-Vis Spectroscopy: The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, such as n→π* or π→π*, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery and molecular biology for understanding the basis of ligand-target interactions and for screening potential drug candidates.

The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. The simulation identifies key non-covalent interactions that stabilize the complex, including:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Van der Waals forces

While specific docking studies for this compound are not detailed in the literature, related methyl benzoate derivatives have been investigated as inhibitors of various enzymes. For example, certain methyl benzoate compounds have been docked against enzymes in the pentose (B10789219) phosphate (B84403) pathway to evaluate their inhibitory mechanisms. nih.gov In a typical study, the 3D structure of the ligand, obtained from DFT geometry optimization, is placed into the active site of a target protein whose structure is sourced from a database like the Protein Data Bank (PDB). The docking algorithm then explores various conformations and orientations of the ligand to find the most stable complex. nih.gov This analysis provides valuable hypotheses about the molecule's potential biological activity. nih.gov

Prediction of Binding Modes with Biological Macromolecules

Predicting the binding mode of a small molecule within the active site of a biological macromolecule is a cornerstone of computational drug design. This process, often accomplished through molecular docking simulations, provides a static snapshot of the likely interactions between a ligand and its target protein.

While specific molecular docking studies for this compound were not found in the reviewed literature, a comprehensive study on a closely related analog, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , has offered valuable insights into its potential binding modes with the hepatitis B virus (HBV) core protein. The study utilized virtual screening and molecular docking to investigate the interactions between this compound and several protein chains of the HBV capsid. The results indicated that the compound effectively interacts with the target protein. Notably, the docking simulations revealed that the morpholine component of the molecule does not appear to directly participate in interactions within the binding site. This suggests that the biological activity may be primarily driven by other parts of the molecule.

The docking-generated poses of the reference molecule were compared with its X-ray crystal structure, and a minimal root mean square deviation (RMSD) of less than 1 Å was observed for the D-chain of the protein, indicating a high degree of accuracy in the docking protocol.

Assessment of Binding Affinities and Interaction Energies

The assessment of binding affinities and interaction energies is a critical step in evaluating the potential of a compound as a drug candidate. These values provide a quantitative measure of the strength of the interaction between a ligand and its target.

In the context of this compound, specific experimental or computational data on its binding affinities (such as Kᵢ or IC₅₀ values) or detailed interaction energy calculations were not available in the surveyed literature. However, the molecular docking study performed on its analog, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , suggests a strong binding affinity with the HBV core protein. The effective interaction observed in the docking simulations is indicative of a favorable binding energy, which is a prerequisite for potent biological activity. Further studies are required to quantify the precise binding affinities and interaction energies of this compound with its potential biological targets.

Identification of Key Amino Acid Residues in Binding Pockets

Identifying the key amino acid residues within a protein's binding pocket that interact with a ligand is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

The molecular docking study of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate with the HBV core protein has shed light on the potential key amino acid interactions. Although the specific residues were not explicitly detailed in the summary of the study, the effective interaction demonstrated in the docking poses implies the formation of specific bonds (such as hydrogen bonds, hydrophobic interactions, etc.) with certain amino acids in the binding pocket. The observation that the morpholine moiety does not interact with the binding site suggests that the key interactions are likely to involve the benzothiophene, sulfonyl, and methyl carboxylate groups of the molecule.

A detailed analysis of the ligand-protein complex from the docking study would be necessary to precisely identify the interacting amino acid residues and the nature of these interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Based on the conducted research, no specific molecular dynamics simulation studies for this compound were identified in the public domain.

Dynamic Behavior of this compound in Solution

Information regarding the dynamic behavior of this compound in solution from molecular dynamics simulations is not available in the reviewed literature.

Ligand-Target Complex Stability over Time

There are no available studies in the searched literature that have investigated the stability of the ligand-target complex of this compound over time using molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specifically involving this compound have been found in the reviewed literature. While QSAR studies have been conducted on broader classes of benzenesulfonamide (B165840) derivatives, the specific contribution of the morpholinosulfonyl and methyl benzoate moieties in a quantitative model has not been detailed.

Development of Predictive Models for Biological Efficacy

Predictive modeling for biological efficacy, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. For a compound like this compound, a QSAR study would aim to build a statistical model that correlates its structural features with its biological activity.

A typical workflow for developing a predictive QSAR model for this compound and its analogs would involve:

Data Set Assembly: A series of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values against a specific target) would be compiled. This data set would include this compound as one of the members.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.

For instance, in studies of related benzenesulfonamide derivatives, QSAR models have successfully highlighted the importance of physicochemical properties like electrostatic potential and lipophilicity in determining their biological activity as, for example, β3-adrenergic receptor agonists. nih.gov

Table 1: Hypothetical Data for a QSAR Study Including this compound

CompoundStructureBiological Activity (IC₅₀, µM)Calculated Descriptor 1 (e.g., LogP)Calculated Descriptor 2 (e.g., Dipole Moment)
Analog 11.52.83.1
Analog 20.83.22.9
This compound 3.2 2.5 3.5
Analog 35.12.14.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Physicochemical Descriptors Correlating with Activity

The identification of key physicochemical descriptors is a critical outcome of QSAR studies. These descriptors provide insight into the molecular properties that are either favorable or detrimental to the desired biological effect. For sulfonamide-based compounds, several classes of descriptors are commonly found to be significant.

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Molar volume and surface area are examples. They are important for determining how well the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: The most common is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water. This descriptor is vital for understanding the compound's ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

In a study on benzenesulfonamide derivatives, surface tension and refractive index were used as physicochemical parameters to model the dissociation constant (pKa), which can influence biological activity. arkat-usa.orgresearchgate.net For this compound, one might hypothesize that the morpholine ring contributes to favorable solubility and polar interactions, while the benzoate moiety influences steric and electronic properties.

Table 2: Potentially Relevant Physicochemical Descriptors for this compound

Descriptor TypeSpecific DescriptorPotential Influence on Activity
ElectronicDipole MomentGoverns polar interactions with the target protein.
HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge transfer.
StericMolecular VolumeDetermines the fit within the binding site.
HydrophobicLogPAffects membrane permeability and solubility.
TopologicalWiener IndexEncodes information about molecular branching.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.comdovepress.com A pharmacophore model for a series of compounds including this compound would distill the common structural features responsible for their interaction with a biological target.

The process of generating a pharmacophore model typically involves:

Feature Identification: Identifying key chemical features in a set of active molecules. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Model Generation: Superimposing the active molecules to find a common 3D arrangement of these features. This generates one or more pharmacophore hypotheses.

Model Validation: The best hypothesis is selected based on its ability to distinguish between active and inactive compounds.

For aryl sulfonamides, pharmacophore models have been developed that often include features like a hydrogen bond acceptor, a hydrogen bond donor, a positive ionizable group, and an aromatic ring. researchgate.net In the case of this compound, the morpholine oxygen and the sulfonyl oxygens could act as hydrogen bond acceptors, the ester carbonyl could also be an acceptor, and the benzene (B151609) ring would serve as a hydrophobic and aromatic feature.

This validated pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with potentially similar or improved biological activity. It can also guide the de novo design of new compounds by providing a template of the required structural features.

Biological Activity and Pharmacological Research Applications of Methyl 2 Morpholinosulfonyl Benzoate

Receptor Modulation and Interaction Studies

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. The unique combination of a sulfonamide and a morpholine (B109124) ring in Methyl 2-(morpholinosulfonyl)benzoate suggests potential interactions with various receptor systems.

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that are crucial for signal transduction and are the targets of a significant portion of modern pharmaceuticals. While direct studies linking this compound to GPCRs are not available, the morpholine moiety is a common feature in many GPCR ligands. The potential for this compound to interact with GPCRs would likely be investigated through comprehensive receptor binding assays.

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. A number of compounds containing sulfonamide and morpholine structures have been explored as EGFR inhibitors. For instance, some novel sulfonyl thiazolyl-hydrazone derivatives have demonstrated marked inhibitory activity against the EGFR kinase nih.gov. Similarly, certain vinyl sulfone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase nih.gov. These findings suggest that the sulfonyl group in this compound could potentially contribute to EGFR inhibitory activity. Further enzymatic and cellular assays would be necessary to determine the specific efficacy of this compound as an EGFR inhibitor.

Antiproliferative and Anticancer Activity

The antiproliferative and anticancer potential of compounds containing sulfonamide, morpholine, and benzoate (B1203000) moieties has been a subject of considerable research.

Numerous studies have evaluated the in vitro cytotoxicity of compounds structurally related to this compound against a panel of cancer cell lines. For example, novel morpholine analogues have been evaluated for their anti-proliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cells sciforum.net. Additionally, other research has demonstrated the effective inhibitory activity of various compounds against MCF-7, A549, and HepG2 (liver cancer) cell lines rsc.org.

Below is a table summarizing the cytotoxic activity of some representative compounds containing morpholine or sulfonamide moieties against these cell lines. It is important to note that these are not data for this compound itself but for structurally related compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Sulfonamide DerivativesMCF-71.24 - 11.6 nih.gov
Sulfonamide DerivativesHepG2Not specified nih.gov
Phosphomolybdate HybridMCF-732.11 rsc.org
Phosphomolybdate HybridA54925.17 rsc.org
Phosphomolybdate HybridHepG233.79 rsc.org
Tetrahydroimidazo[1,2-b]pyridazine DerivativesMCF-71 - 10 mdpi.com
Tetrahydroimidazo[1,2-b]pyridazine DerivativesA54910 - 100 mdpi.com

The anticancer activity of sulfonamide-containing compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies have shown that the incorporation of a sulfonamide moiety into other chemical scaffolds can lead to the induction of apoptosis and cell cycle arrest in the G0/G1 phase in breast cancer cells nih.gov. Another study on a 2,4-dinitrobenzenesulfonamide derivative demonstrated its ability to induce cell cycle arrest at the G2/M or G0/G1 phase and activate both extrinsic and intrinsic apoptotic pathways in leukemia cells ualberta.caresearchgate.net. These findings suggest that if this compound possesses anticancer activity, its mechanism of action could involve similar pathways.

Antimicrobial and Antiviral Potential

The sulfonamide functional group is historically significant in the development of antimicrobial agents. While specific data for this compound is lacking, related compounds have been investigated for their antimicrobial and antiviral properties. For instance, various N-substituted-β-amino acid derivatives containing different heterocyclic moieties have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity mdpi.com. Furthermore, methyl benzoate itself has been studied and is considered a promising, environmentally safe insecticide with some antibacterial effects mdpi.comresearchgate.net. The potential for this compound to exhibit such activities would require dedicated screening against a panel of relevant microbial and viral pathogens.

Antifungal Efficacy Assessments

Similar to its antibacterial profile, there is no specific information available in the scientific literature regarding the antifungal efficacy of this compound. The morpholine ring is a component of some antifungal agents, but this alone is not a predictor of activity for the compound . Without experimental data, any potential antifungal properties of this compound remain speculative.

Anti-HIV Activity and Viral Replication Inhibition

No direct studies on the anti-HIV activity of this compound have been found. However, research into related chemical structures offers some context. For example, derivatives of naphthalenesulfonic acid have been evaluated for their ability to inhibit HIV replication nih.govnih.gov. Certain bis-naphthalenedisulfonic acid compounds have shown significant suppression of HIV-1 antigen expression and syncytia formation at non-toxic concentrations nih.gov. These compounds are structurally distinct from this compound, but they highlight that sulfonamide and sulfonic acid derivatives can be a source of antiviral agents. Glycyrrhizin derivatives, which also contain complex organic structures, have demonstrated inhibitory activity against HIV pseudoviruses, appearing to interfere with viral entry into target cells mdpi.com. It is important to emphasize that these are not structurally close analogues, and specific testing of this compound is necessary to ascertain any anti-HIV potential.

Anti-Malarial Activity (e.g., against Plasmodium falciparum IspD pathway)

A promising area of research for compounds with structural similarities to this compound is in the development of anti-malarial agents. The methyl-d-erythritol phosphate (B84403) (MEP) pathway is an essential metabolic pathway in malaria parasites like Plasmodium falciparum but is absent in humans, making it an attractive drug target nih.govresearchgate.net. One of the key enzymes in this pathway is 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) nih.govresearchgate.net.

Several classes of compounds have been identified as inhibitors of P. falciparum IspD. For instance, 2-phenyl benzo[d]isothiazol-3(2H)-ones have shown nanomolar inhibitory activity against IspD from both P. falciparum and P. vivax, and they effectively prevent the growth of P. falciparum in culture nih.govresearchgate.net. These compounds act by forming a disulfide bond with a cysteine residue in the active site of the enzyme nih.gov. Another class of compounds, urea-based inhibitors, has also demonstrated low-nanomolar potency against IspD and low-micromolar activity against the whole parasite acs.org.

While this compound itself has not been specifically reported as an IspD inhibitor, its sulfonamide-like structure is of interest. The development of inhibitors for the IspD pathway underscores the potential for novel chemical scaffolds to yield effective anti-malarial drugs. Further research would be needed to determine if this compound or its derivatives could also target this essential parasite pathway.

Pharmacology of Structurally Related Compounds

The pharmacological evaluation of compounds structurally related to this compound in preclinical models provides insights into potential therapeutic applications.

Evaluation in Preclinical Models

Compounds with a sulfonylpiperazine core, which bears some resemblance to the morpholinosulfonyl group, have been investigated as anti-malarial agents. One such compound, MMV020291, was found to be a specific inhibitor of red blood cell invasion by P. falciparum nih.gov. Preclinical studies involving the generation of drug-resistant parasite lines revealed that resistance to this class of compounds was associated with mutations in the parasite's actin-1 and profilin genes nih.gov. This suggests that these compounds interfere with the dynamics of actin polymerization, a critical process for parasite invasion of host cells nih.gov. In vitro experiments with recombinant P. falciparum proteins confirmed that potent analogues of MMV020291 disrupt the formation of filamentous actin in the presence of profilin nih.gov. This research identifies the actin-profilin interaction as a druggable target for a new class of anti-malarials and provides a potential, though unconfirmed, avenue for the investigation of compounds like this compound.

Compound ClassTargetOrganismPreclinical Model Finding
2-phenyl benzo[d]isothiazol-3(2H)-onesIspD (MEP pathway)Plasmodium falciparum, Plasmodium vivaxNanomolar inhibitory activity against the enzyme and sub-micromolar efficacy against cultured parasites.
Urea-based compoundsIspD (MEP pathway)Plasmodium falciparumLow-nanomolar potency on the target enzyme and low-micromolar whole-cell activity.
Sulfonylpiperazines (e.g., MMV020291)Actin-1/profilin interactionPlasmodium falciparumInhibition of red blood cell invasion by interfering with actin polymerization. Resistance linked to mutations in actin-1 and profilin.
Naphthalenesulfonic acid derivativesHIV-1 replicationHuman Immunodeficiency Virus 1Significant suppression of HIV-1 antigen expression in cell-based assays.

Table 1: Summary of Preclinical Findings for Structurally Related Compound Classes

Structure Activity Relationship Sar Studies and Rational Design of Methyl 2 Morpholinosulfonyl Benzoate Derivatives

Impact of Substitutions on the Benzoate (B1203000) Ring System

The benzoate ring is a critical component of the Methyl 2-(morpholinosulfonyl)benzoate scaffold, and substitutions on this ring can profoundly influence the compound's biological activity. The electronic and steric properties of these substituents, as well as their position on the ring, are key determinants of interaction with biological targets.

Steric factors, which relate to the size and shape of the substituents, also play a crucial role. Bulky groups can cause steric hindrance, potentially preventing the molecule from fitting into the active site of a target enzyme. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the active site. In studies of other aryl sulfonamides, the size and spatial arrangement of substituents have been shown to be critical for potent biological activity.

Table 1: Effect of Benzoate Ring Substituents on Activity in Analogous Sulfonamide Series

Substituent Position Substituent Type Observed Effect on Activity Reference Compound Series
ortho to sulfamoyl Halogen Constrains ring conformation, potentially increasing affinity. Methyl 5-sulfamoyl-benzoates nih.gov

The position of substituents on the benzoate ring is a determinant of the molecule's activity. The specific placement of functional groups can dictate the orientation of the molecule within a binding site. In the synthesis of related substituted benzoates, the position of substitution has been shown to be crucial, with different isomers exhibiting distinct biological profiles. For example, in the synthesis of 2-substituted methyl benzoates, nucleophilic substitution of a chlorine atom occurred preferentially at the para- position relative to the sulfonamide group. nih.gov

The regioisomeric placement of the entire morpholinosulfonyl group on the benzoate ring (e.g., at the 2-, 3-, or 4-position) would be expected to produce compounds with vastly different biological activities due to the altered spatial relationship between the key functional groups.

Modifications of the Morpholine (B109124) Ring and its Influence on Activity

SAR studies on other morpholine-containing compounds have revealed that substitutions on the morpholine ring itself can modulate activity. For instance, introducing alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain series. sci-hub.se

Variations in the Sulfonyl Linkage and its Role in Target Interaction

The sulfonamide linkage is a cornerstone of many therapeutic agents. Its primary role is to correctly orient the morpholine and benzoate moieties for optimal interaction with the target. The N-H of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, forming crucial interactions within a protein's active site.

General SAR principles for sulfonamides indicate that the substitution pattern on the sulfonamide nitrogen is critical. youtube.com While this compound has a secondary sulfonamide (being part of the morpholine ring), in primary sulfonamides, this nitrogen is often substituted with heterocyclic rings to enhance potency. youtube.com This suggests that the inherent properties of the morpholine ring in this position are a key driver of the compound's activity profile.

Design and Synthesis of Novel this compound Analogs

The rational design of novel analogs of this compound involves a modular approach, where different components of the molecule are systematically varied. The synthesis of such analogs would likely follow established methods for the preparation of aryl sulfonamides. This typically involves the reaction of a substituted benzenesulfonyl chloride with morpholine.

For example, the synthesis of N-aryl substituted benzenesulfonamides has been achieved through the coupling reaction of benzenesulfonyl chloride with various substituted aromatic amines. researchgate.net A similar strategy could be employed to create a library of this compound derivatives with diverse substitutions on the benzoate ring. The synthesis of related (morpholinosulfonyl)isatins has also been reported, demonstrating the feasibility of attaching the morpholinosulfonyl moiety to different aromatic cores. researchgate.netebi.ac.ukjohnshopkins.edu

Computational Tools in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding SAR and for the predictive design of new analogs. Molecular docking, for instance, can be used to simulate the binding of this compound derivatives to a target protein, providing insights into the key interactions that drive affinity and selectivity. This approach has been used in the rational design of phenylsulfonyl-benzamides, where molecular modeling was used to modify the structure of an existing drug to create new derivatives with improved activity. nih.gov

Quantum calculations can further elucidate the electronic properties of the molecules, helping to explain observed SAR trends. e3s-conferences.org Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed from experimental data on a series of analogs. These models can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. Such computational approaches are integral to modern drug discovery and have been applied to various classes of compounds, including those developed as histone demethylase inhibitors. google.com

Future Perspectives and Emerging Research Avenues for Methyl 2 Morpholinosulfonyl Benzoate

Development as Molecular Probes for Biological Pathways

The unique structural features of Methyl 2-(morpholinosulfonyl)benzoate make it an intriguing candidate for development as a molecular probe. The sulfonyl group can act as a key interaction point, potentially targeting specific enzymes or receptors. The morpholine (B109124) ring offers aqueous solubility and a potential hydrogen bond acceptor, while the methyl benzoate (B1203000) portion provides a scaffold that can be further modified.

Future research could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound. These modified versions would allow for the visualization and tracking of the compound's interactions within cellular systems. Such probes could be instrumental in identifying novel biological targets and elucidating the mechanisms of action of related therapeutic agents. The stability of the sulfonamide linkage is a critical factor that would need to be considered in the design of these probes to ensure they remain intact under physiological conditions.

Potential as Lead Compounds in Drug Discovery Programs

The concept of a "lead compound" is central to drug discovery, representing a starting point for the development of new drugs. nih.gov While there is no direct evidence of this compound being used as a lead compound, its structural components are present in various biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The methyl benzoate core provides a rigid scaffold that can be readily functionalized to optimize binding affinity and selectivity for a particular biological target. The combination of these fragments in this compound presents a foundation for the design of novel therapeutic agents. Future research should involve screening this compound against a diverse array of biological targets to identify potential therapeutic applications.

Table 1: Potential Biological Targets for this compound Analogs

Target ClassRationalePotential Therapeutic Area
Carbonic AnhydrasesSulfonamide moiety is a known inhibitor.Glaucoma, Epilepsy
KinasesThe scaffold could be adapted to fit into ATP-binding sites.Cancer, Inflammation
G-Protein Coupled ReceptorsMorpholine can interact with polar residues in the binding pocket.Various CNS disorders

Exploration of Metabolites and Biotransformation Pathways

Understanding the metabolic fate of a compound is crucial for its development as a drug. For this compound, several metabolic transformations can be predicted based on its structure. The ester linkage of the methyl benzoate is susceptible to hydrolysis by esterases, which would yield 2-(morpholinosulfonyl)benzoic acid. This acidic metabolite would likely have different solubility and biological activity compared to the parent compound.

The morpholine ring can undergo oxidation, potentially leading to ring-opening or the formation of N-oxides. The aromatic ring of the benzoate moiety could be hydroxylated by cytochrome P450 enzymes. Investigating these biotransformation pathways through in vitro studies with liver microsomes and in vivo studies in animal models would be essential to assess the compound's pharmacokinetic profile and identify any potentially reactive or toxic metabolites. nih.gov

Integration into Multi-Target Directed Ligands

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multi-target directed ligands (MTDLs). uni-jena.denih.gov These are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for enhanced efficacy and a reduced risk of drug-drug interactions. uni-jena.denih.gov

The scaffold of this compound could serve as a valuable starting point for the design of MTDLs. For instance, the morpholine or benzoate portions could be functionalized with other pharmacophores known to interact with targets relevant to a specific disease. In the context of Alzheimer's disease, one could envision attaching a fragment that inhibits acetylcholinesterase or targets beta-amyloid aggregation. uni-jena.denih.govresearchgate.net This modular approach would allow for the creation of a library of MTDLs with diverse activity profiles.

Table 2: Hypothetical MTDL Design Based on this compound

MTDL ConceptAdded PharmacophorePotential Disease Target
Dual Kinase/GPCR LigandKinase inhibitor fragmentCancer
Cholinesterase/MAO InhibitorPropargylamine groupAlzheimer's/Parkinson's Disease
Anti-inflammatory/AnalgesicNSAID-like moietyInflammatory Pain

Challenges and Opportunities in Therapeutic Development

The path to therapeutic development for any new chemical entity is fraught with challenges, and this compound would be no exception. A primary hurdle is the current lack of biological activity data. Extensive screening campaigns would be necessary to identify a relevant therapeutic target. Once a target is identified, the compound would need to be optimized for potency, selectivity, and pharmacokinetic properties.

A significant opportunity lies in the synthetic tractability of the molecule. The starting materials are likely readily available, and the synthesis of analogs for structure-activity relationship (SAR) studies should be straightforward. The modular nature of the compound, with its distinct morpholine, sulfonyl, and benzoate components, allows for systematic modifications to fine-tune its properties. Furthermore, the exploration of this chemical space could lead to the discovery of novel biological activities and mechanisms of action, contributing to the broader field of medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 2-(morpholinosulfonyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of a benzoate precursor followed by morpholine substitution. Key steps include:

  • Sulfonation : Reacting methyl 2-sulfobenzoate with morpholine under basic conditions (e.g., using triethylamine as a base) at 60–80°C to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves yield and purity.
  • Critical Parameters : Control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to morpholine) and reaction time (4–6 hours) minimizes byproducts like disubstituted derivatives .

Q. How can NMR and mass spectrometry validate the structural integrity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Key signals include the singlet for the methyl ester (~δ 3.9 ppm), multiplet for morpholine protons (δ 3.6–3.8 ppm), and aromatic protons (δ 7.5–8.2 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
  • HRMS : The molecular ion peak [M+H]<sup>+</sup> should match the exact mass (C12H15NO5S, calculated 309.0622). Deviations >5 ppm suggest impurities or incorrect functionalization .

Q. Which crystallographic tools are suitable for resolving the crystal structure of this compound?

  • Methodological Answer :

  • SHELXL : Refinement of X-ray diffraction data using SHELXL allows precise determination of bond lengths and angles, particularly for the sulfonamide and ester groups .
  • Mercury CSD : Visualization of crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions between morpholine and ester groups) aids in understanding stability and polymorphism .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
  • Transition State Analysis : Compare activation energies for substitution at the sulfonamide vs. ester groups to prioritize synthetic pathways .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : If NMR suggests a planar morpholine ring but crystallography shows puckering, re-examine sample purity or consider dynamic effects (e.g., ring flipping in solution).
  • Temperature-Dependent Studies : Variable-temperature NMR or low-temperature crystallography can stabilize conformers and reconcile discrepancies .

Q. How does the morpholinosulfonyl group influence the compound’s photostability and electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Compare λmax of this compound with non-sulfonylated analogs. A bathochromic shift indicates enhanced conjugation via the sulfonyl group.
  • TD-DFT : Simulate electronic transitions to correlate experimental spectra with theoretical orbital interactions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to monitor enantiomeric excess.
  • Kinetic Resolution : Optimize reaction temperature and catalyst loading (e.g., using BINOL-derived phosphoric acids) to suppress racemization during sulfonation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.